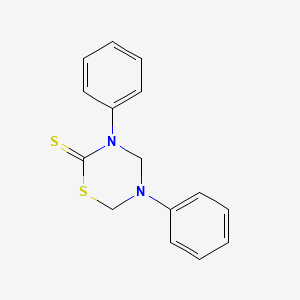![molecular formula C16H17F2N3 B11959124 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline CAS No. 200116-11-6](/img/structure/B11959124.png)
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H18F2N2, and it has a molecular weight of 276.33 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-difluoroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline under basic conditions to yield the desired azo compound.
Reaction Conditions:
-
Diazotization:
- Reagents: 2,4-difluoroaniline, sodium nitrite, hydrochloric acid
- Temperature: 0-5°C
- Solvent: Water
-
Azo Coupling:
- Reagents: Diazonium salt, N,N-diethylaniline
- Temperature: 0-5°C
- Solvent: Water or ethanol
- pH: Basic (using sodium hydroxide or sodium carbonate)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or neutral medium
-
Reduction:
- Reagents: Sodium dithionite, zinc dust in acetic acid
- Conditions: Mild heating
-
Substitution:
- Reagents: Halogens, nitrating agents
- Conditions: Varies depending on the substituent
Major Products
Oxidation Products: Nitroso derivatives
Reduction Products: Corresponding amines
Substitution Products: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Utilized in the production of colored polymers and textiles.
Mecanismo De Acción
The compound exerts its effects primarily through its diazenyl group, which can interact with various molecular targets. The azo group can undergo reversible cis-trans isomerization under light, making it useful in photoresponsive materials. Additionally, the compound can form stable complexes with metal ions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-dimethylaniline
- **4-[(E)-(2,4-difluorophenyl)diazenyl]aniline
- **4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylbenzeneamine
Uniqueness
4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to form stable complexes with metals, making it more versatile in various applications compared to its analogs.
Propiedades
Número CAS |
200116-11-6 |
|---|---|
Fórmula molecular |
C16H17F2N3 |
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
4-[(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17F2N3/c1-3-21(4-2)14-8-6-13(7-9-14)19-20-16-10-5-12(17)11-15(16)18/h5-11H,3-4H2,1-2H3 |
Clave InChI |
VSEKWLHSSZNAHC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


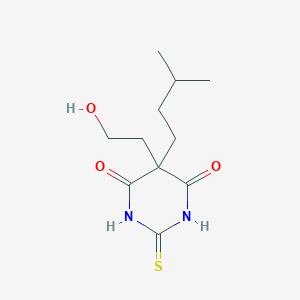
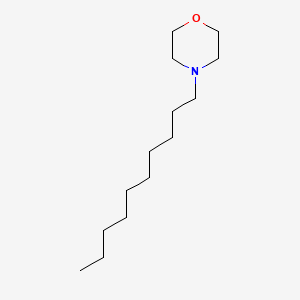
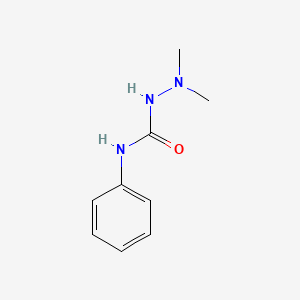




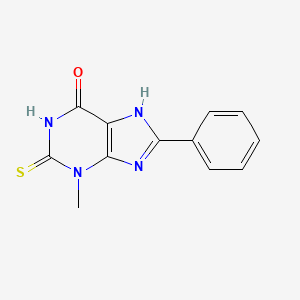
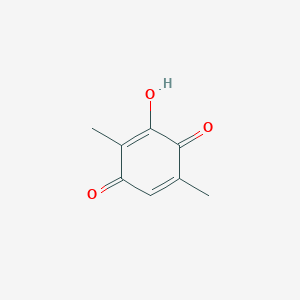

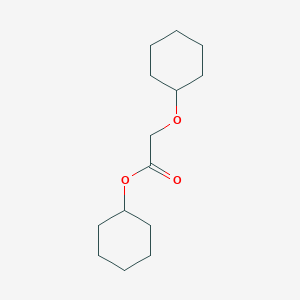

![4-[4-(4-Amino-3-nitrophenoxy)-2,3,5,6-tetrafluorophenoxy]-2-nitrophenylamine](/img/structure/B11959102.png)
